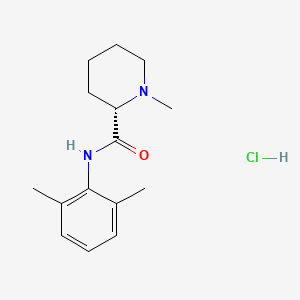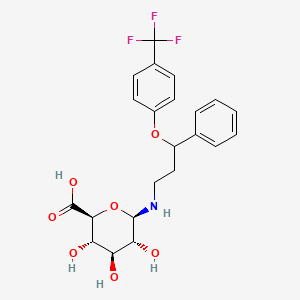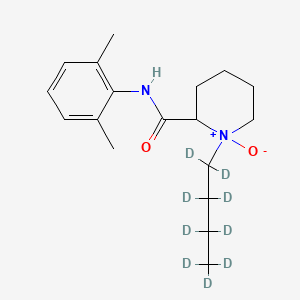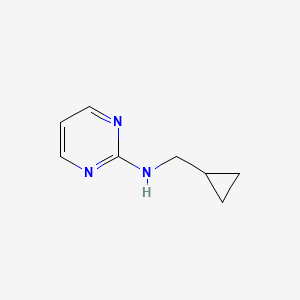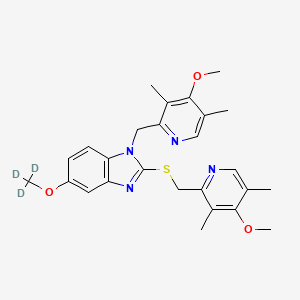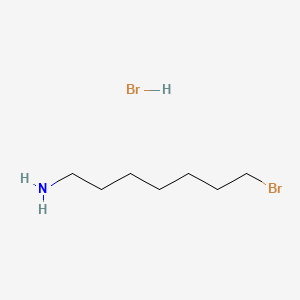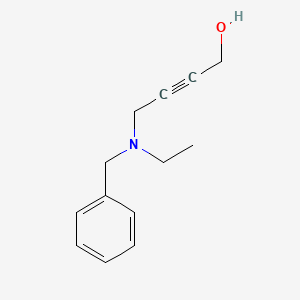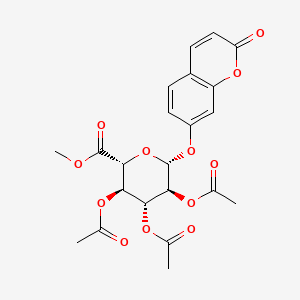
7-Hydroxy Coumarin 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-Hydroxy Coumarin 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester” is a fascinating and multifunctional compound . It is also known as 2-Oxo-2H-1-benzopyran-7-yl-beta-D-glucopyranosiduronic Acid Methyl Ester Triacetate . The molecular formula of this compound is C22H22O12 and it has a molecular weight of 478.4 .
Aplicaciones Científicas De Investigación
Efflux Transporter Mediation
The metabolite 7-Hydroxycoumarin glucuronide is a significant product of coumarin metabolism in humans, with 80 to 90% of absorbed coumarin excreted into urine primarily as this glucuronide. Research indicates that efflux transporters multidrug resistance-associated proteins (MRP) 3 and 4 play a crucial role in the excretion of the coumarin metabolite 7-HC-G from the liver and kidneys, highlighting the importance of these transporters in the pharmacokinetic profile of coumarin and its derivatives (Wittgen et al., 2012).
Catalytic Synthesis
The synthesis of 7-hydroxy-4-methyl coumarin, an important chemical and medical intermediate, was explored using activated carbon supported phosphotungstic acid as a catalyst. This study identified optimal conditions for the industrial production of this compound, indicating its importance in the industry and potential applications in medical fields (Z. Min, 2007).
Biopesticide Potential
The derivatives of 4-methyl-7-hydroxy coumarin have been studied for their efficacy as biopesticides against vectors Aedes aegypti and Culex quinquefasciatus. Notably, certain derivatives displayed potent larvicidal and ovicidal activities, highlighting their potential as environmentally friendly alternatives to conventional pesticides (Deshmukh et al., 2008).
Photoluminescence in Hybrid Materials
Research on the intercalation of 7-hydroxy coumarin derivatives into layered europium hydroxide has shown that these compounds can significantly alter the luminescence properties of the resulting hybrid materials. This study suggests that the structural and environmental modifications introduced by intercalation can enhance the stability and fluorescence of coumarin dyes, offering avenues for the development of advanced luminescent materials (Gu et al., 2017).
Antimicrobial Applications
Novel coumarin derivatives synthesized from 4-methylumbelliferone have demonstrated significant antimicrobial activities. This research underscores the potential of coumarin derivatives as effective agents in combating microbial infections, with a broad spectrum of activity against both bacterial and fungal pathogens (Medimagh-Saidana et al., 2015).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the literature. It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Mecanismo De Acción
Target of Action
The primary targets of this compound are specific enzymes known as UDP-glucuronosyltransferases in the liver . These enzymes play a crucial role in the metabolism of a wide variety of xenobiotics and endogenous compounds.
Mode of Action
This compound is a procompound, which means it undergoes enzymatic hydrolysis within living organisms . The UDP-glucuronosyltransferases catalyze the conjugation reaction of this compound . This process results in the liberation of the remarkable 7-Hydroxy coumarin .
Biochemical Pathways
The compound affects the glucuronidation pathway, a major phase II metabolic pathway in the body . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its structure. As a procompound, it undergoes enzymatic hydrolysis, which ultimately liberates 7-Hydroxy coumarin . The resulting compound is more water-soluble and is readily excreted from the body in urine .
Result of Action
The enzymatic hydrolysis of the compound results in the liberation of 7-Hydroxy coumarin . This compound has numerous biological and therapeutic properties, including potential treatment for various ailments, including cancer, metabolic, and degenerative disorders .
Propiedades
IUPAC Name |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-10(23)29-17-18(30-11(2)24)20(31-12(3)25)22(34-19(17)21(27)28-4)32-14-7-5-13-6-8-16(26)33-15(13)9-14/h5-9,17-20,22H,1-4H3/t17-,18-,19-,20+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREJSCHGTQAQIT-YHZBMZHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857710 |
Source


|
| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy Coumarin 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester | |
CAS RN |
168286-97-3 |
Source


|
| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



